![molecular formula C6H4ClIZn B116139 2-Chlorophenylzinc iodide CAS No. 148651-35-8](/img/structure/B116139.png)
2-Chlorophenylzinc iodide
Overview
Description
2-Chlorophenylzinc iodide is an organozinc compound . It is used as a reactant in Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides using nickel or palladium catalysts . It can also be utilized as a reactant to prepare arylmethanes via rhodium-catalyzed cross-coupling reaction with methyl halides .
Synthesis Analysis
The synthesis of 2-Chlorophenylzinc iodide involves a reaction with water in further solvent(s). The byproducts of this reaction are C6H5Cl . The reaction conditions include sonication, the use of 2 equivalents of Zn powder, and a temperature of 30 °C. Ultrasound is applied for 8 hours .Molecular Structure Analysis
The molecular formula of 2-Chlorophenylzinc iodide is ClC6H4ZnI . Its molecular weight is 303.84 .Chemical Reactions Analysis
2-Chlorophenylzinc iodide can be used to prepare arylmethanes via a rhodium-catalyzed cross-coupling reaction with methyl halides . It can also be used to prepare (2-chlorobenzyl)trimethylsilane by a Rh-catalyzed cross-coupling reaction with (iodomethyl)trimethylsilane .Physical And Chemical Properties Analysis
2-Chlorophenylzinc iodide has a density of 0.973 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Negishi Cross-Coupling Reaction
2-Chlorophenylzinc iodide is an organozinc compound, which can be used as a reactant in Negishi cross-coupling reaction to construct carbon-carbon bonds by reacting with organic halides using nickel or palladium catalysts .
Synthesis of Arylmethanes
This compound can be utilized as a reactant to prepare Arylmethanes via rhodium-catalyzed cross-coupling reaction with methyl halides .
Preparation of (2-chlorobenzyl)trimethylsilane
2-Chlorophenylzinc iodide can be used in the preparation of (2-chlorobenzyl)trimethylsilane by Rh-catalyzed cross-coupling reaction with (iodomethyl)trimethylsilane .
Synthesis of Dichloro Biphenyl
It can also be used in the synthesis of Dichloro biphenyl by palladium catalyzed oxidative homocoupling reaction using N -chlorosuccinimide (NCS) or O2 as the oxidant .
Dye-Sensitized Solar Cells
In the field of renewable energy, 2-Chlorophenylzinc iodide has been used in the synthesis and applications of dicationic iodide materials for dye-sensitized solar cells .
Time-Programming of Supramolecular Assembly
The compound’s iodine clock properties offer untapped opportunities for materials science, especially for the time-programming of supramolecular assembly .
Sol–Gel Transition
Another potential application of 2-Chlorophenylzinc iodide is in the sol–gel transition process, which is crucial in materials science .
Safety and Hazards
2-Chlorophenylzinc iodide is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
2-Chlorophenylzinc iodide is an organozinc compound . Its primary targets are organic halides . These organic halides are used in various chemical reactions, and their interaction with 2-Chlorophenylzinc iodide can lead to the formation of new carbon-carbon bonds .
Mode of Action
The compound interacts with its targets (organic halides) in a process known as the Negishi cross-coupling reaction . This reaction is catalyzed by nickel or palladium catalysts . The result of this interaction is the construction of carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chlorophenylzinc iodide is the Negishi cross-coupling reaction . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this pathway include the synthesis of arylmethanes via rhodium-catalyzed cross-coupling reaction with methyl halides .
Result of Action
The primary result of 2-Chlorophenylzinc iodide’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including arylmethanes . Additionally, it can be utilized as a reactant to prepare dichloro biphenyl by palladium catalyzed oxidative homocoupling reaction .
Action Environment
The action, efficacy, and stability of 2-Chlorophenylzinc iodide can be influenced by various environmental factors. For instance, the compound is sensitive to air and light . Therefore, it should be stored in a dry, cool place away from light . Furthermore, the presence of nickel or palladium catalysts is crucial for the Negishi cross-coupling reaction .
properties
IUPAC Name |
chlorobenzene;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTCIUUTIPRDJR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylzinc iodide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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